molecular formula C13H14FNO5S B2850444 5-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide CAS No. 1396759-82-2

5-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2850444
CAS No.: 1396759-82-2
M. Wt: 315.32
InChI Key: HENOJOZUEFGRTA-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H14FNO5S and its molecular weight is 315.32. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorination Agents

  • Enantioselective Fluorination : N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) is introduced as a novel electrophilic fluorinating reagent, showing improved enantioselectivity in the fluorination of silylenol ethers compared to N-fluorobenzenesulfonimide (NFSI), thus enhancing the synthesis efficiency of fluorinated organic compounds (Yasui et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibition of Iron : Piperidine derivatives, including sulfonamides, have been studied for their adsorption and corrosion inhibition properties on iron, showcasing their potential in protecting metallic structures from corrosion through molecular dynamics simulations and quantum chemical calculations (Kaya et al., 2016).

Anti-Inflammatory and Anticancer Applications

  • Cyclooxygenase-2 (COX-2) Inhibitors : Derivatives of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been synthesized and evaluated as COX-2 inhibitors, with the introduction of a fluorine atom significantly enhancing COX-2 potency and selectivity, indicating their potential in treating inflammatory conditions and pain (Hashimoto et al., 2002).

  • Anticancer Agents : Novel aminothiazole-paeonol derivatives with benzenesulfonamide groups have shown high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cells, suggesting a promising avenue for developing new anticancer therapies (Tsai et al., 2016).

Properties

IUPAC Name

5-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO5S/c1-19-12-3-2-10(14)6-13(12)21(17,18)15-7-11(16)9-4-5-20-8-9/h2-6,8,11,15-16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENOJOZUEFGRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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